Sirpiglenastat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirpiglenastat, also known as DRP-104, is a novel broad-acting glutamine antagonist that has shown promise in cancer treatment. It primarily functions by inhibiting glutamine metabolism, which is crucial for the growth and survival of many cancer cells. The active component of this compound, 6-Diazo-5-oxo-L-norleucine (DON), irreversibly inhibits enzymes involved in glutamine metabolism, leading to reduced proliferation of rapidly growing tumor cells and inducing cell death. This mechanism is particularly effective because cancer cells often rely heavily on glutamine for energy and the synthesis of macromolecules necessary for their growth.
Preparation Methods
General Preparation Approach
The preparation of Sirpiglenastat follows a seven-step procedure1. This process involves the formation of several key intermediates, including pyroglutamate esters, Fmoc-protected compounds, and diazo ketones[“].
Detailed Preparation Steps
Conversion of L-pyroglutamic acid to pyroglutamate esters: This is achieved through reactions with thionyl chloride in methanol or ethanol, Steglich esterification, or acid-catalyzed transesterification[“].
Protection with Fmoc carbamates: The ester intermediates are protected using Fmoc-Cl and LiHMDS[“].
Formation of diazo ketones: This step involves the creation of the crucial diazo group[“].
Deprotection and coupling reactions: These steps involve the removal of protecting groups and the joining of different molecular components.
Final acetylation step: This completes the synthesis of the this compound molecule.
Solvent and Reagent Considerations
Common solvents used in the preparation of this compound include DMF and EtOAc. Key reagents involved in the synthesis process include HATU, DIPEA, and piperidine[“].
Purification and Characterization Methods
Purification of this compound is typically performed using preparative HPLC. Characterization methods include NMR spectroscopy and mass spectrometry[“].
Quality Control and Storage
The purity of this compound should be > 95% as determined by HPLC analysis. For storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month[“].
Chemical Reactions Analysis
Molecular of Sirpiglenastat
This compound has the molecular formula C22H27N5O5 and a molecular weight of 441.488 g/mol2. Its IUPAC name is propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate[“]. The key functional groups in this compound include an ester, amide, and diazo group, which play crucial roles in its chemical reactions.
Conversion of this compound to DON
The primary chemical reaction in this compound's mechanism of action is its conversion to 6-diazo-5-oxo-L-norleucine (DON). This conversion involves a hydrolysis reaction, likely catalyzed by enzymes present in the tumor microenvironment. The preferential conversion of this compound to DON within tumors is a key feature of its design, aiming to reduce systemic toxicity[“].
Glutamine Antagonism Mechanism
Once converted to DON, the compound acts as a broad-acting glutamine antagonist[“]. DON irreversibly inhibits multiple enzymes that utilize glutamine as a metabolic substrate[“]. These enzymes include:
Those associated with purine and pyrimidine biosynthesis (PRPP, FGAR, GMPS, CPS-II, and CTPS)
Enzymes involved in coenzyme synthesis (NAD synthase)
Enzymes related to amino acid synthesis (ASNS and GS)
Enzymes in hexosamine synthesis (GFAT)
Enzymes involved in glutaminolysis (GLS1)
This broad inhibition across multiple enzymes is expected to achieve better antitumor activity and immune stimulation compared to monospecific pathway inhibition.
Metabolic Profiling of this compound Reactions
Metabolomic profiling of tumors treated with this compound revealed widespread changes indicative of disrupted tumor anabolism and canonical cancer metabolism pathways. Key findings include:
Altered glutamine metabolism
Decrease in several immunosuppressive metabolites
Changes in tumor anabolism pathways[“]
These metabolic changes contribute to the compound's antitumor efficacy and its ability to modulate the immune response.
Scientific Research Applications
Preclinical Studies
Extensive preclinical research has been conducted to evaluate the efficacy and mechanism of action of Sirpiglenastat. These studies include:
In vitro efficacy studies demonstrating the compound's ability to inhibit cancer cell growth[“].
In vivo tumor models showing significant antitumor activity.
Metabolomic profiling revealing widespread changes in tumor metabolism.
Gene expression analysis indicating broad immunological modulation[“].
Tumor Microenvironment Modulation
One of the key findings from preclinical research is this compound's ability to modulate the tumor microenvironment. Studies have shown that the compound:
Enhances immune cell infiltration, including increased tumor-infiltrating lymphocytes (TILs), T cells, NK cells, and NK T cells[“].
Improves T cell function, making them more proliferative and less exhausted.
Polarizes tumor-associated macrophages to the anti-tumor M1 phenotype.
Reduces myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment[“].
Combination Therapy Potential
Research has demonstrated that this compound has significant potential in combination with other cancer therapies, particularly immune checkpoint inhibitors. Studies have shown[“]:
Synergistic effects when combined with checkpoint inhibitors
Enhanced antitumor efficacy in combination treatments
Improved survival rates in preclinical models
Specific Cancer Types Research
While this compound shows broad potential, research has focused on its application in specific cancer types, including:
Non-small cell lung cancer (NSCLC)
Squamous cell carcinoma of the head and neck (SCCHN)
Prostate cancer[“]
KEAP1 mutant tumors[“]
Biomarker Development
Ongoing research is focusing on identifying biomarkers that can predict response to this compound treatment. This includes:
Plasma biomarkers
Tumor biomarkers
Correlation of biomarkers with target engagement and treatment response[“]
Mechanism of Action
Direct Inhibition of Glutamine-Dependent Pathways
Sirpiglenastat, upon conversion to DON, inhibits a range of enzymes involved in glutamine metabolism. These include PRPP, FGAR, GMPS, CPS-II, CTPS, NAD synthase, ASNS, GS, GFAT, and GLS1, all of which play key roles in tumor anabolism and canonical cancer metabolism pathways[“]. This widespread inhibition disrupts multiple metabolic pathways essential for cancer cell growth, survival, and proliferation.
Immune System Modulation: Beyond its metabolic effects, this compound modulates the immune system by enhancing immune cell infiltration and function within the tumor microenvironment. It promotes the polarization of tumor-associated macrophages to the pro-inflammatory M1 phenotype, reduces the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), and increases TIL, T, NK, and NKT cells. These immune modulatory changes are associated with reduced immunosuppressive metabolites, fostering an antitumor immune response[“][“].
Synergy with Checkpoint Inhibitors: this compound has shown synergy with checkpoint inhibitors. This combination therapy results in improved survival rates and long-term durable cures, suggesting its potential in reshaping immunotherapy strategies[“][“].
Preclinical Studies and Results
Antitumor Activity: this compound treatment results in significant antitumor activity, reducing tumor growth and enhancing survival rates in various cancer models[“].
Immuno-oncology Mechanism: The drug stimulates the innate and adaptive immune systems, enhancing the body's ability to fight cancer through increased immune cell infiltration and function[“][“].
Combination Therapy: Studies combining this compound with checkpoint inhibitors show promising results, suggesting its potential in combination immunotherapy strategies[“][“].
Clinical Development Status
This compound is currently in early-stage clinical development, with trials such as NCT04471415 evaluating its safety and efficacy in adults with advanced solid tumors. Future include expanding its use in combination therapies and exploring its potential in other cancer types[“].
Comparison with Similar Compounds
Several compounds share similarities with Sirpiglenastat:
Other Glutamine Antagonists: These include compounds like 6-diazo-5-oxo-L-norleucine (DON), which is the active moiety of this compound, but lacks its targeted delivery capabilities[“].
Prodrugs Targeting Glutamine Metabolism: Other prodrugs aim to exploit glutamine addiction in cancer cells, but they have not the broad-acting mechanism of this compound[“][“].
Comparison with Other Glutamine Antagonists
6-diazo-5-oxo-L-norleucine (DON): While similar in inhibiting glutamine metabolism, DON lacks the prodrug’s targeted delivery to tumors and does not have the broad-acting effects of this compound[“].
Glutaminase Inhibitors: These compounds selectively inhibit glutaminase but do not have the broad-acting effects on glutamine-consuming reactions that this compound does[“].
The Future of this compound and Similar Compounds
Ongoing Research: Continual research aims to further elucidate the metabolic mechanisms underlying this compound's efficacy, particularly in tumors with specific genetic mutations[“].
Potential Therapeutic Applications: this compound's unique mechanism supports its potential for treating cancers with metabolic vulnerabilities, such as those with KEAP1 mutations.
Common Problem
How does Sirpiglenastat compare to other treatments?
Its broad-acting mechanism and ability to remodel the tumor microenvironment distinguish it from selective glutaminase inhibitors[“][“].
What are similar compounds to this compound?
Compounds like DON and glutaminase inhibitors share similarities but differ in their scope of action[“].
What is the main use of this compound?
This compound is primarily being investigated as a potential treatment for various types of cancer[“].
What are the challenges in synthesizing this compound?
The synthesis involves multiple steps and requires careful control of reaction conditions and purification processes[“].
Is this compound commercially available?
This compound is currently an investigational drug undergoing clinical trials and is not yet commercially available for general use[“].
What makes this compound unique compared to other cancer treatments?
This compound's unique prodrug design allows for targeted activation within tumors, minimizing systemic toxicity while disrupting cancer metabolism and boosting immune responses.
How does this compound affect the tumor microenvironment?
It enhances immune cell infiltration, promotes M1 macrophage polarization, and reduces the activity of immunosuppressive cells like MDSCs.
Can this compound be used as a monotherapy or only in combination?
While it shows promise as a monotherapy, its synergy with checkpoint inhibitors suggests it could be particularly effective in combination therapies.
What are the expected outcomes of using this compound in cancer therapy?
Expected outcomes include improved tumor control, enhanced immune responses, and potentially long-term durable cures when combined with other immunotherapies.
How does this compound work in cancer treatment?
This compound acts as a glutamine antagonist, inhibiting multiple enzymes involved in glutamine metabolism within tumors, leading to both direct antitumor effects and modulation of the immune response.
What types of cancer is this compound being studied for?
Current research focuses on non-small cell lung cancer, squamous cell carcinoma of the head and neck, prostate cancer, and KEAP1 mutant tumors, among others.
How does this compound differ from other glutamine antagonists?
This compound is designed as a prodrug that is preferentially activated within tumors, potentially reducing systemic toxicity compared to earlier glutamine antagonists.
What is the current stage of clinical development for this compound?
This compound is currently undergoing Phase I/II clinical trials to evaluate its safety and efficacy in cancer patients.
How does this compound differ chemically from DON?
This compound is a prodrug of DON, designed with additional chemical groups to improve its pharmacological properties and tumor targeting[“].
What are the main chemical reactions involved in this compound's mechanism of action?
The main reactions include the hydrolysis of this compound to DON and the subsequent irreversible inhibition of multiple glutamine-dependent enzymes by DON[“].
How does the chemical structure of this compound contribute to its tumor-targeting properties?
The chemical modifications in this compound, including the addition of specific functional groups, allow for preferential distribution and conversion to DON within tumors[“].
Properties
CAS No. |
2079939-05-0 |
---|---|
Molecular Formula |
C22H27N5O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1 |
InChI Key |
LQNMCWOJACNQQM-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.